molecular formula C23H22ClN5O2S B2877780 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1223795-29-6

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2877780
CAS No.: 1223795-29-6
M. Wt: 467.97
InChI Key: ZNIFYSMCSMACMP-UHFFFAOYSA-N
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Description

This compound, 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide, is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critically important in the research of B-cell mediated diseases. Its primary research value lies in the investigation of autoimmune disorders and hematological cancers. Preclinical studies highlight its application in models of rheumatoid arthritis, where it inhibits autoantibody production and inflammatory responses, and in B-cell malignancies like chronic lymphocytic leukemia (CLL), where it disrupts survival and proliferation signals. Research indicates that this inhibitor can effectively modulate immune complex-driven activation of macrophages and monocytes via the Fcγ receptor pathway, providing a key tool for dissecting the role of BTK in innate immunity. The compound's specific structural features are designed to optimize potency and selectivity, making it a valuable chemical probe for advancing the understanding of BTK-dependent cellular processes and for evaluating potential therapeutic strategies in immunological and oncological research.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-3-17-6-4-5-15(2)22(17)25-20(30)13-28-23(31)29-19(26-28)11-12-21(27-29)32-14-16-7-9-18(24)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFYSMCSMACMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the fusion with the pyridazine ring, and the introduction of the chlorobenzylthio and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
  • Triazolo-pyrazine analog : The compound 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () replaces pyridazine with pyrazine. Pyrazine’s planar structure may alter π-π stacking interactions, while the 2,5-dimethylphenyl substituent reduces steric bulk compared to the 2-ethyl-6-methyl group in the target compound. This substitution could impact binding affinity in enzyme pockets .
  • Quinazolinone-based analog: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () features a quinazolinone core.
Substituent Modifications
  • Sulfanyl group variations: 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () lacks the 4-chlorobenzyl group, instead incorporating a simpler 4-methylphenyl substituent. The absence of chlorine reduces molecular weight (MW: ~380 vs. Compounds with trichloromethyl-oxadiazine cores () exhibit higher halogen content, which may confer stronger electrophilic reactivity but raise toxicity concerns .
  • Acetamide phenyl substitutions :

    • N-(2,4,6-trimethylphenyl)acetamide derivatives () increase steric hindrance compared to the 2-ethyl-6-methyl group, possibly reducing binding efficiency.
    • Anti-exudative acetamides () with furan-2-yl substituents demonstrate lower logP values, favoring solubility but limiting bioavailability .
Physicochemical and Pharmacological Data Comparison
Compound Core Structure Key Substituents Melting Point (°C) logP (Predicted) Biological Activity
Target Compound Triazolo-pyridazine 4-Cl-benzylsulfanyl, 2-ethyl-6-Me Not reported ~3.8 Hypothesized anti-inflammatory
Triazolo-pyrazine analog () Triazolo-pyrazine 4-Cl-benzylsulfanyl, 2,5-diMe Not reported ~3.5 Unknown
Quinazolinone analog () Quinazolinone 4-Cl-phenyl, 2-ethyl-6-Me Not reported ~4.2 Unknown
Anti-exudative derivative () Triazole-thiadiazine Furan-2-yl, unsubstituted phenyl Not reported ~2.1 Anti-exudative (10 mg/kg)

Key Observations :

  • The target compound’s higher logP (vs. furan-based analogs) suggests better membrane permeability but may require formulation optimization for solubility.

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2-ethyl-6-methylphenyl)acetamide represents a novel class of triazolo-pyridazine derivatives. Its unique structural features suggest significant potential for various biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Characteristics

The molecular formula for this compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, indicating the presence of several functional groups that contribute to its biological properties. The compound consists of:

  • A triazolo ring fused with a pyridazine moiety.
  • A chlorophenyl group which is known to enhance biological activity.
  • A sulfanyl group that can influence pharmacokinetics and receptor interactions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, potentially affecting cell proliferation and survival.
  • Gene Expression Alteration : The compound may influence transcription factors or other regulatory proteins, leading to changes in gene expression profiles.

Anticancer Activity

Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays showed that related compounds displayed moderate to strong cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 μM to 2.73 μM .
  • The mechanism involves inhibition of c-Met kinase, a target known for its role in tumor growth and metastasis .

Antibacterial Activity

The antibacterial potential of compounds similar to the one has been explored extensively:

  • Compounds containing chlorophenyl groups have shown varying degrees of activity against bacterial strains like Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects .
  • Specific derivatives have demonstrated IC50 values indicating effective antibacterial action.

Enzyme Inhibition

The compound's ability to inhibit enzymes is particularly noteworthy:

  • Studies have shown that certain derivatives can act as potent inhibitors of acetylcholinesterase and urease, which are critical in various physiological processes .
  • The binding affinity to bovine serum albumin (BSA) suggests good pharmacological effectiveness .

Case Studies

Several case studies highlight the compound's potential:

  • Cytotoxicity Evaluation : In a study evaluating a series of triazolo-pyridazine derivatives, the target compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .
    CompoundCell LineIC50 (μM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Antibacterial Screening : Another study highlighted the antibacterial efficacy against multiple strains, showcasing the compound's versatility as an antimicrobial agent .

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